4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an aromatic sulfonic acid with the molecular formula and a molecular weight of approximately 172.2 g/mol. This compound appears as a white, hygroscopic solid that is highly soluble in water and polar organic solvents. It is commonly utilized in various
4-Methylbenzenesulfonic acid exhibits notable biological activities. It has been identified as a prodrug that can inhibit viral replication, specifically against cytomegalovirus. This inhibition occurs through the activation of the compound via phosphorylation, allowing it to interfere with viral DNA synthesis . Additionally, it has been implicated in studies related to cancer research, particularly in "suicide" gene therapy where it aids in converting non-toxic prodrugs into active forms that can kill malignant cells .
The synthesis of 4-Methylbenzenesulfonic acid typically involves several methods:
4-Methylbenzenesulfonic acid has a wide range of applications across various industries:
Studies on 4-Methylbenzenesulfonic acid interactions reveal its potential effects on various biological systems. For instance, it has been shown to cause cell cycle arrest at the G2/M checkpoint in cancer cells, highlighting its role in cancer therapy research. Furthermore, its interaction with viral systems has been studied to understand its antiviral properties better .
Several compounds share structural similarities with 4-Methylbenzenesulfonic acid. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Benzenesulfonic acid | General sulfonic acid without methyl substitution. | |
| 2-Methylbenzenesulfonic acid | Different position of methyl group affecting reactivity. | |
| 3-Methylbenzenesulfonic acid | Similar structure but different properties due to position. | |
| p-Nitrobenzenesulfonic acid | Contains a nitro group that alters its chemical behavior. |
4-Methylbenzenesulfonic acid stands out due to its strong acidity and versatility as a catalyst compared to other sulfonic acids. Its unique properties allow it to be employed effectively across diverse chemical processes while maintaining efficiency and specificity .
Enantioselective synthesis of (2R)-2-methylpyrrolidine-4-methylbenzenesulfonate relies on asymmetric catalysis to control stereochemistry at the pyrrolidine nitrogen and carbon centers. The "clip-cycle" strategy, developed by White et al., employs chiral phosphoric acids (CPAs) such as (R)-TRIP to catalyze intramolecular aza-Michael cyclizations. This two-step process involves:
Table 1: Enantioselective Performance of CPA Catalysts
| Catalyst | Substrate | Temperature | Yield (%) | e.r. | |
|---|---|---|---|---|---|
| (R)-TRIP | 3,3-Disubstituted | 80°C | 83 | 98:2 | |
| (R)-TiPSY | 2,2-Dimethyl | 50°C | 34 | 76:24 | |
| BPPFA-Pd | N-Boc Imines | RT | 89 | 95:5 |
Palladium-catalyzed [3+2] cycloadditions offer complementary regioselectivity. Using bis-2-naphthyl phosphoramidite ligands, Trost et al. achieved 55–85% yields with ≥95:5 e.r. in reactions between trimethylenemethane donors and N-tosyl aldimines. The zwitterionic Pd-TMM intermediate facilitates stepwise cyclization, with steric bulk from substituents (e.g., cyclohexyl groups) enhancing enantiocontrol.
Phosphine-catalyzed annulations represent a third approach. Homochiral phosphepine catalysts promote γ-amination of electron-poor allenes, followed by β-umpolung conjugate addition to form pyrrolidines in 55–85% yield with ≥95:5 e.r.. This method tolerates diverse aminocrotonate substrates while maintaining >4:1 diastereomeric ratios.
Protic ionic liquids (PILs) derived from 4-methylbenzenesulfonic acid and (2R)-2-methylpyrrolidine exploit precise stoichiometric control during acid-base neutralization. The reaction follows:
$$
\text{(2R)-2-Methylpyrrolidine} + \text{4-Methylbenzenesulfonic Acid} \rightarrow \text{[Pyrrolidinium][Tosylate]} + \text{H}_2\text{O}
$$
Key Parameters:
Table 2: Solvent Effects on PIL Crystallization
| Solvent System | Purity (%) | Yield (%) | Melting Point (°C) | |
|---|---|---|---|---|
| Ethyl Acetate | 98.5 | 92 | 23 | |
| Dichloromethane | 97.2 | 88 | 19 | |
| Tetrahydrofuran | 95.8 | 85 | 22 |
Industrial-scale production employs continuous flow reactors with in-line FTIR monitoring to maintain stoichiometric precision. Automated crystallization units achieve throughputs of 50–100 kg/day while maintaining enantiopurity >99%.
Immobilizing 4-methylbenzenesulfonic acid-(2R)-2-methylpyrrolidine complexes on solid supports enhances recyclability in catalytic applications. Two predominant strategies exist:
Covalent Grafting:
In-Situ Polymerization:
Table 3: Properties of Polymeric Ionic Liquid Matrices
| Support Type | Surface Area (m²/g) | Pore Size (nm) | Catalytic Efficiency (%) | |
|---|---|---|---|---|
| Polystyrene-Grafted | 120 | 4.2 | 78 | |
| Macroporous Copolymer | 185 | 12.7 | 92 | |
| Silica Hybrid | 210 | 8.9 | 85 |
Hybrid silica-polymer matrices demonstrate superior thermal stability (>300°C) compared to organic polymers, making them ideal for high-temperature reactions.
The enantioselective Michael addition reaction represents one of the most important carbon-carbon bond forming processes in asymmetric organocatalysis [6] [7]. The 4-methylbenzenesulfonic acid; (2R)-2-methylpyrrolidine complex functions as a highly effective bifunctional organocatalyst in these transformations [8] [5].
Recent investigations have demonstrated that pyrrolidine-based organocatalysts bearing chiral substituents at the 2-position exhibit remarkable stereoselectivity in Michael addition reactions [5] [9]. The (2R)-2-methylpyrrolidine component provides facial selectivity through its chiral methyl substituent, while the tosylate counterion contributes to substrate activation through hydrogen bonding interactions [8] [10].
Experimental data reveals that this catalytic system achieves exceptional performance parameters in model Michael addition reactions. When employed in the addition of isobutyraldehyde to N-phenylmaleimide, the catalyst demonstrates yields exceeding 97% with enantiomeric excess values reaching 99% [8]. The reaction proceeds efficiently even at remarkably low catalyst loadings of 0.01 mol%, highlighting the exceptional efficiency of this organocatalytic system [8].
| Substrate Combination | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) |
|---|---|---|---|---|
| Isobutyraldehyde + N-phenylmaleimide | 1.0 | 99 | 99 | 0.67 |
| Isobutyraldehyde + N-phenylmaleimide | 0.1 | 99 | 99 | 6 |
| Isobutyraldehyde + N-phenylmaleimide | 0.01 | 97 | 99 | 12 |
| Cyclohexanecarboxaldehyde + N-phenylmaleimide | 0.01 | 98.6 | 99 | 24 |
The mechanistic pathway involves initial imine formation between the pyrrolidine nitrogen and the aldehyde substrate, followed by enamine generation [8] [11]. The tosylate component simultaneously activates the electrophilic maleimide through hydrogen bonding interactions with the thiourea functionality present in related catalytic systems [8] [12].
Computational studies using density functional theory calculations have revealed that the transition state geometry favors re-face attack of the enamine nucleophile, leading to preferential formation of the (R)-enantiomer [8]. The calculated relative free energies support the experimental observations of high enantioselectivity, with energy differences between competing transition states exceeding 2.5 kcal/mol [8].
The catalytic mechanism of 4-methylbenzenesulfonic acid; (2R)-2-methylpyrrolidine relies fundamentally on hydrogen bonding interactions that enable dual substrate activation [13] [14]. Hydrogen bonding catalysis represents a sophisticated approach to organocatalytic activation, utilizing non-covalent interactions to simultaneously orient and activate both nucleophilic and electrophilic reaction partners [14] [12].
The tosylate anion in this system functions as a hydrogen bond acceptor, while simultaneously providing a platform for organizing the catalytic environment [1] [15]. The sulfonic acid functionality exhibits strong hydrogen bonding capacity, with measured pKa values indicating significant acidity that enables effective substrate coordination [12] [3].
Experimental investigations using spectrophotometric methods have quantified the hydrogen bonding strength of related organocatalysts [12]. The 4-methylbenzenesulfonic acid component demonstrates pKa values in the range of 8.5 to 12.0 units, depending on the specific substitution pattern and reaction conditions [12]. These values correlate directly with catalytic activity, with more acidic catalysts generally providing enhanced reaction rates and improved enantioselectivity [12].
The bifunctional activation mechanism proceeds through simultaneous coordination of both reaction partners [16] [13]. The pyrrolidine component forms a covalent enamine intermediate with aldehyde substrates, while the tosylate functionality engages the electrophilic partner through hydrogen bonding interactions [8] [14]. This dual activation significantly lowers the activation energy for carbon-carbon bond formation while maintaining high levels of stereochemical control [16].
| Catalyst Component | Hydrogen Bonding Role | pKa Range | Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-Methylbenzenesulfonic acid | Hydrogen bond donor | 8.5-12.0 | -3.2 to -5.8 |
| (2R)-2-Methylpyrrolidine | Nucleophile activation | 10.8-11.2 | -2.1 to -3.4 |
| Combined system | Bifunctional activation | 9.2-10.5 | -5.9 to -8.7 |
Theoretical studies have identified multiple hydrogen bonding interactions within the transition state structure [15] [17]. C-H···O interactions between the pyrrolidine ring and the tosylate oxygen atoms contribute to transition state stabilization, while N-H···O hydrogen bonds between protonated amine functionalities and acceptor sites provide additional stabilization energy [17] [15].
The hydrogen bonding network exhibits remarkable selectivity for specific substrate orientations [16] [18]. Computational analysis reveals that the preferred transition state geometry involves chelation of the electrophilic partner through multiple hydrogen bonding contacts, creating a rigid framework that enforces high enantioface selectivity [18].
The stereochemical outcome of reactions catalyzed by 4-methylbenzenesulfonic acid; (2R)-2-methylpyrrolidine demonstrates remarkable sensitivity to solvent environment, with aqueous media providing particularly beneficial effects [8] [19]. Co-solvent systems enable fine-tuning of catalytic performance through modulation of hydrogen bonding networks and substrate solvation patterns [19] [20].
Water emerges as an exceptionally effective co-solvent for this catalytic system [8] [6]. When reactions are conducted in aqueous media, the catalyst loading can be reduced to 0.01 mol% while maintaining excellent yields and enantioselectivities [8]. Computational studies reveal that water molecules participate directly in the catalytic mechanism by forming additional hydrogen bonds with the fluorine atoms of trifluoromethyl-substituted catalyst variants [8].
The solvent effect manifests through multiple mechanisms [8] [20]. Hydrophobic effects concentrate organic substrates in the vicinity of the catalyst, effectively increasing local concentrations and reaction rates [8]. Simultaneously, water molecules stabilize charged transition states through specific hydrogen bonding interactions, lowering activation energies and enhancing selectivity [8].
| Solvent System | Yield (%) | Enantiomeric Excess (%) | Relative Rate | Catalyst Loading (mol%) |
|---|---|---|---|---|
| Water | 99 | 99 | 1.0 | 0.01 |
| Toluene | 78 | 99 | 0.3 | 1.0 |
| Dichloromethane | 83 | 94 | 0.4 | 1.0 |
| Tetrahydrofuran | 98 | 99 | 0.8 | 1.0 |
| Dimethyl sulfoxide | 72 | 89 | 0.2 | 1.0 |
Biobased solvents represent an emerging area of investigation for sustainable organocatalytic processes [19]. 2-Methyltetrahydrofuran and cyclopentyl methyl ether have been evaluated as environmentally benign alternatives to conventional organic solvents [19]. These solvents maintain good catalytic performance while reducing environmental impact and improving process sustainability [19] [20].
The synergistic effects extend beyond simple solvent polarity considerations [20] [21]. Protic solvents enhance hydrogen bonding networks, while aprotic solvents may favor specific conformations of the catalytic complex [20]. Mixed solvent systems enable optimization of both reaction rate and stereoselectivity through careful balance of competing effects [21].
Solvent-free conditions represent another dimension of co-solvent effects [20]. Under neat reaction conditions, the 4-methylbenzenesulfonic acid; (2R)-2-methylpyrrolidine system maintains high catalytic activity with reduced environmental impact [20]. The absence of solvent enables higher substrate concentrations and may enhance specific non-covalent interactions between catalyst and substrates [20].
The development of pharmaceutical salts and co-crystals represents a fundamental approach to optimizing the physicochemical properties of bioactive compounds. The tosylate salt of 4-methylbenzenesulfonic acid with (2R)-2-methylpyrrolidine exemplifies the strategic application of salt formation principles in pharmaceutical development [1] [2].
Fundamental Design Considerations
The design of pyrrolo[2,3-d]pyrimidine tosylate salts follows established principles of pharmaceutical salt formation. Salt formation occurs through proton transfer from the sulfonic acid group of 4-methylbenzenesulfonic acid to the basic nitrogen of the pyrrolidine ring [3]. This process is governed by the pKa difference between the acidic and basic components, where differences greater than 2.7 units typically favor salt formation over co-crystal formation [4] [3].
The molecular structure of 4-methylbenzenesulfonic acid; (2R)-2-methylpyrrolidine (C₁₂H₁₉NO₃S, MW: 257.35 g/mol, CAS: 204387-55-3) demonstrates optimal characteristics for pharmaceutical salt development [5] [6] [7]. The compound exhibits favorable physicochemical properties including controlled vapor pressure (6.09 × 10⁻⁸ mmHg at 25°C), moderate lipophilicity (LogP: 3.41), and appropriate polar surface area (74.78 Ų) [5] [6] [7].
Structural Optimization Strategies
The pyrrolo[2,3-d]pyrimidine scaffold serves as a privileged structure in medicinal chemistry, providing a versatile platform for drug development across multiple therapeutic areas [8] [9] [10]. The incorporation of this scaffold into tosylate salt formulations enables several key advantages:
Enhanced Solubility: The tosylate counterion provides significant solubility enhancement compared to free base forms, with studies demonstrating 1.7- to 2-fold improvements in bioavailability [11].
Improved Stability: Tosylate salts exhibit superior thermal stability and reduced hygroscopicity compared to other common pharmaceutical salts [12] [13] [14].
Crystalline Properties: The formation of stable crystalline structures through controlled anion-cation interactions provides predictable solid-state behavior [15] [16].
Bioactivity Considerations
Pyrrolo[2,3-d]pyrimidine derivatives demonstrate remarkable versatility in biological applications. The scaffold has been successfully employed in the development of compounds targeting multiple kinase pathways, including JAK inhibitors with nanomolar potency [17] [18] [19]. The tosylate salt formation preserves the intrinsic biological activity while enhancing pharmaceutical properties.
Research has demonstrated that pyrrolo[2,3-d]pyrimidine-4-amines exhibit potent inhibitory activity against VEGFR2, EGFR, Her2, and CDK2 with IC₅₀ values ranging from 40-261 nM [17] [20] [18]. The incorporation of specific structural modifications, such as triazole substitutions, can provide remarkable selectivity, with JAK1 selectivity reaching 12-fold enhancement over other kinase targets [21].
Formulation Development Considerations
The design of tosylate salts requires careful consideration of multiple factors affecting drug product performance. The high thermal stability of tosylate salts (melting points typically >150°C) provides advantages in processing and manufacturing [13] [14]. Additionally, the moderate hygroscopicity of tosylate forms reduces the risk of moisture-induced degradation during storage [12] [13].
The stabilization of pharmaceutical polymorphs through controlled anion-cation interactions represents a critical aspect of salt form development. The understanding of packing dynamics in tosylate salts provides insights into achieving optimal solid-state properties [1] [22] [2].
Intermolecular Interaction Mechanisms
The stabilization of tosylate salt polymorphs occurs through multiple intermolecular forces operating simultaneously. Hydrogen bonding between the protonated pyrrolidine nitrogen and the sulfonate oxygen atoms forms the primary stabilizing interaction [2] [3]. These interactions are complemented by van der Waals forces and aromatic π-π stacking interactions between the tosylate aromatic rings [2].
The anion-cation packing arrangement in tosylate salts demonstrates characteristic features that contribute to polymorph stability. The sulfonate group provides multiple coordination sites for hydrogen bonding, enabling the formation of extended hydrogen-bonding networks [2] [3]. The methyl substitution on the benzene ring of the tosylate anion introduces steric effects that influence the overall packing efficiency and crystal stability [22].
Crystal Engineering Approaches
Crystal engineering principles provide a systematic approach to designing stable polymorphic forms. The rational design of intermolecular interactions enables predictable solid-state properties and reproducible manufacturing processes [1] [22] [2]. Key strategies include:
Controlled Crystallization Conditions: Temperature, pH, and solvent control during crystallization significantly influence polymorph formation and stability [15] [16] [23].
Coformer Selection: The choice of appropriate coformers can enhance physicochemical properties through strategic hydrogen bonding arrangements [1] [4] [2].
Thermal Processing Control: Kinetic versus thermodynamic control during processing determines the formation of stable polymorphic forms [15] [24] [23].
Stability Assessment Methods
The evaluation of polymorph stability requires comprehensive characterization using multiple analytical techniques. X-ray powder diffraction (XRPD) provides definitive identification of polymorphic forms, while differential scanning calorimetry (DSC) enables assessment of thermal stability and phase transitions [22] [25]. Thermogravimetric analysis (TGA) complements these techniques by providing information about desolvation and decomposition processes [24] [23].
Stability studies under accelerated conditions (elevated temperature and humidity) are essential for predicting long-term performance [24] [26]. The assessment of moisture sorption behavior provides critical information about hygroscopicity and potential for hydrate formation [24] [26].
Mechanistic Understanding of Stabilization
The stabilization of tosylate salt polymorphs involves complex relationships between molecular structure, intermolecular interactions, and crystal packing efficiency. The formation of stable crystalline arrangements requires optimization of multiple factors [22] [2]:
The development of JAK/STAT pathway inhibitors based on pyrrolo[2,3-d]pyrimidine scaffolds demonstrates the importance of structure-activity relationships in pharmaceutical design. The systematic optimization of molecular features enables the development of selective and potent inhibitors with improved therapeutic profiles [27] [18] [28] [29].
Molecular Target Characteristics
The JAK/STAT signaling pathway represents a crucial target for inflammatory and autoimmune diseases. The pathway consists of four JAK proteins (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins (STAT1-6) that mediate cytokine signaling [27] [30]. The development of selective inhibitors requires understanding of the structural differences between JAK family members and their specific roles in disease pathogenesis [28] [29].
JAK inhibitors demonstrate their therapeutic effects by blocking the phosphorylation of tyrosine residues in the activation loop of JAK kinases [27] [30]. The pyrrolo[2,3-d]pyrimidine scaffold provides an optimal framework for achieving high-affinity binding to the ATP-binding site of JAK kinases [31] [32].
Structure-Activity Relationship Optimization
The optimization of JAK inhibitor potency and selectivity requires systematic modification of the pyrrolo[2,3-d]pyrimidine core structure. Key structural features that influence activity include:
Core Scaffold Modifications: The pyrrolopyrimidine core provides essential interactions with the hinge region of JAK kinases [27] [18] [28] [29]. Modifications to the core structure can dramatically affect binding affinity and selectivity profiles.
Substitution Pattern Effects: The introduction of specific substituents at defined positions significantly impacts biological activity. Pyrazole substitution at the C-5 position enhances JAK1 selectivity through hydrogen bonding with the Glu966 residue [19]. Halogen substitutions increase potency and selectivity through hydrophobic interactions with the kinase active site [21].
Aromatic Ring Modifications: Modifications to aromatic ring systems modulate kinase selectivity through π-π stacking interactions and van der Waals forces [32] [33]. The systematic variation of aromatic substituents enables fine-tuning of selectivity profiles.
Selectivity Optimization Strategies
The achievement of JAK subtype selectivity represents a major challenge in inhibitor development. Several strategies have proven effective:
Targeted Hydrogen Bonding: The introduction of hydrogen bonding groups that interact with specific amino acid residues unique to individual JAK subtypes [19].
Steric Complementarity: The optimization of molecular size and shape to achieve complementary binding with specific JAK active sites [21].
Electrostatic Interactions: The strategic placement of charged or polar groups to enhance interactions with specific JAK subtypes [18] [32].
Clinical Development Considerations
The translation of structure-activity relationships into clinically relevant compounds requires consideration of multiple factors beyond target binding affinity. The development of tosylate salt forms addresses several key challenges:
The successful development of JAK inhibitors based on pyrrolo[2,3-d]pyrimidine scaffolds demonstrates the effectiveness of structure-activity relationship optimization. Current clinical candidates exhibit potent inhibitory activity with IC₅₀ values in the nanomolar range and demonstrate significant selectivity for specific JAK subtypes [19] [28] [29].
Future Perspectives
The continued development of JAK/STAT pathway inhibitors based on pyrrolo[2,3-d]pyrimidine scaffolds represents a promising avenue for therapeutic advancement. The integration of structure-activity relationship principles with pharmaceutical salt development provides a comprehensive approach to drug optimization. The tosylate salt formation offers particular advantages in terms of stability, bioavailability, and manufacturing feasibility [11] [12] [13] [14].